molecular formula C18H31Cl2N3O B5063432 4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride

4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride

Cat. No.: B5063432
M. Wt: 376.4 g/mol
InChI Key: KORICGPWAUUDTL-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperazine ring and a trimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using trimethylbenzene and an appropriate catalyst.

    Formation of the Amide Bond: The final step involves the reaction of the piperazine derivative with a butanoyl chloride to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the amide bond.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and trimethylphenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylpiperazin-1-yl)-N-phenylbutanamide: Lacks the trimethyl groups on the phenyl ring.

    N-(2,4,6-trimethylphenyl)butanamide: Lacks the piperazine ring.

    4-(4-methylpiperazin-1-yl)butanamide: Lacks the phenyl group.

Uniqueness

The presence of both the piperazine ring and the trimethylphenyl group in 4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it distinct from similar compounds.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O.2ClH/c1-14-12-15(2)18(16(3)13-14)19-17(22)6-5-7-21-10-8-20(4)9-11-21;;/h12-13H,5-11H2,1-4H3,(H,19,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORICGPWAUUDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCN(CC2)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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